1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one is an organic compound that features a pyrazole ring and a piperidine ring connected by a prop-2-en-1-one linker
Preparation Methods
The synthesis of 1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one typically involves the reaction of an aryl-substituted pyrazole with a piperidine derivative. One common method includes the reaction of 4-methyl-1-phenyl-1H-pyrazole with potassium tetrachloroplatinate, followed by the reaction of the intermediate with a pyrazole-containing 1,3-diketonate ligand . The reaction proceeds under reflux conditions in an argon atmosphere using a 2-ethoxyethanol–water mixture . The product is then purified by column chromatography.
Chemical Reactions Analysis
1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the piperidine ring, depending on the reagents and conditions used.
Addition: The compound can participate in addition reactions, particularly at the prop-2-en-1-one linker.
Scientific Research Applications
1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for its targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
1-(3-Methyl-1H-pyrazol-4-yl)ethanone: This compound has a similar pyrazole ring but lacks the piperidine ring and the prop-2-en-1-one linker.
2-[4-Methylpyrazol-1-yl]phenyl)platinum(II) (1,3-bis[1-methyl-1H-pyrazol-4-yl]propane-1,3-dione): This platinum complex features a pyrazole ring and is used in material science applications.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a fused pyrazole-pyrimidine ring system and are studied for their anticancer properties.
The uniqueness of this compound lies in its combination of the pyrazole and piperidine rings with the prop-2-en-1-one linker, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-3-12(16)15-6-4-5-10(9-15)11-7-13-14(2)8-11/h3,7-8,10H,1,4-6,9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUNQBRUHJVYBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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